Cis-ruthenium Chloride

Overview

Description

Cis-ruthenium chloride refers to ruthenium coordination complexes where two chloride ligands occupy adjacent positions (cis configuration) in the octahedral geometry. A prototypical example is cis-dichlorobis(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₂Cl₂]), a redox-active complex with applications in photochemistry, catalysis, and bioimaging . Ruthenium(III) chloride hydrates (e.g., RuCl₃·nH₂O) are often precursors for synthesizing these complexes, exhibiting catalytic efficiency in organic transformations such as thioacetalization . This compound derivatives are notable for their luminescent properties, enabling their use as fluorescent probes in cellular imaging, particularly in yeast and bacterial models .

Preparation Methods

Cis-ruthenium chloride is typically synthesized by heating ruthenium trichloride in dimethyl sulfoxide (DMSO) under a hydrogen atmosphere. Modern methods have been developed to avoid the use of hydrogen gas, such as using ascorbic acid or refluxing DMSO to reduce the ruthenium . Another method involves microwave synthesis, which significantly reduces the reaction time .

Chemical Reactions Analysis

Cis-ruthenium chloride undergoes various types of chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, often involving changes in the oxidation state of ruthenium.

Substitution: The DMSO ligands in this compound can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.

Coordination Chemistry: It forms complexes with a variety of ligands, which can alter its chemical properties and reactivity.

Common reagents used in these reactions include phosphines, amines, and other coordinating ligands. The major products formed depend on the specific ligands and reaction conditions used.

Scientific Research Applications

Ruthenium complexes, including cis-ruthenium chloride, have been investigated for various medicinal applications, displaying potential as antimalarials, antimicrobial agents, nitric oxide scavengers, and immunosuppressants . Specifically, cis-(dichloro)tetraammineruthenium(III) chloride (cis-[RuCl(2)(NH(3))(4)]Cl) has demonstrated immunomodulatory activity on human peripheral blood mononuclear cells (PBMC) .

Scientific Research Applications of this compound

Immunomodulatory Activity:

- Cis-[RuCl(2)(NH(3))(4)]Cl exhibits a dual role on PBMC. At low concentrations (10-100 microg L(-1)), it stimulates proliferation and interleukin-2 (IL-2) production, while at high concentrations, it induces cytotoxicity, inhibits proliferation, and reduces IL-2 production .

- At low concentrations, cis-[RuCl(2)(NH(3))(4)]Cl does not induce apoptosis on PBMC, as indicated by the small number of annexin V positive cells and the absence of DNA fragmentation .

Anticancer Properties:

- Ruthenium-based agents have been tested for antitumor properties over the past 30 years . They generally exhibit relatively low cytotoxicity and are less toxic than cisplatin, requiring higher therapeutic doses .

- Many ruthenium complexes can increase the lifetime expectancy in tumor-bearing hosts, despite their low cytotoxic potential .

- Ru(III) complexes can remain in a relatively inactive oxidation state until they reach the tumor site, where the lower oxygen content and pH promote reduction to the more reactive Ru(II) oxidation state, potentially providing selective toxicity .

- Ru(III) exhibits a high affinity for transferrin iron-binding sites, which can target Ru(III) complexes to tumors with high transferrin receptor densities .

- The Ru(II) cis-tach diphosphine complexes exhibit anti-proliferative effects, in some cases outperforming cisplatin and other cytotoxic ruthenium complexes .

Case Studies:

- cis-Tach Complexes: A study investigated the in vitro activity of ruthenium cis-tach complexes, demonstrating that a range of diphosphine derivatives exhibit activity against three tumor cell lines, sometimes with greater potency than cisplatin or established anticancer ruthenium complexes .

- Murine B-Cell Lymphoma and Human Breast Adenocarcinoma: A study aimed to verify the in vitro antitumor activity of cis-(dichloro)tetraammineruthenium(III) against Murine B-Cell Lymphoma A-20, Murine Ascitic Sarcoma 180 S-180, and Human Breast Adenocarcinoma SK-B .

Aquation and Stability

- The kinetics of aquation and stability of active species of Ru(II) cis-tach diphosphine complexes have been studied, showing that the chlorido ligand is substituted by water at 298 K with first-order rate constants of 10−2–10−3 s−1, which is considered ideal for potential clinical use as antitumor agents .

- The rate at which the complex is aquated inside the cell is very rapid and not a factor in the intracellular speciation .

Table: Comparison of Cisplatin and Ruthenium Complexes

Mechanism of Action

The mechanism of action of cis-ruthenium chloride, particularly in its anticancer applications, involves its ability to form stable complexes with DNA and proteins. This interaction can disrupt cellular processes and induce apoptosis in cancer cells . The molecular targets and pathways involved include DNA binding and inhibition of key enzymes involved in cell division .

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Functional Comparison of Cis-Ruthenium Chloride and Related Complexes

Key Findings :

- Ligand Influence : The presence of π-accepting ligands like CO or aromatic amines (e.g., bipyridine) enhances photostability and luminescence in cis-[Ru(bpy)₂Cl₂], making it superior to RuCl₃·nH₂O for bioimaging .

- Catalytic Activity : RuCl₃·nH₂O achieves 85–95% yields in thioacetalization reactions under mild conditions , whereas hydride-carbonyl complexes (e.g., [RuHCl(CO)(py-4-P)(PPh₃)₂]) are specialized for hydrogenation reactions .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Properties

| Property | Cis-[Ru(bpy)₂Cl₂] | RuCl₃·nH₂O | [RuHCl(CO)(py-4-P)(PPh₃)₂] |

|---|---|---|---|

| Solubility | DMSO, CH₃CN | Water, ethanol | Toluene, CH₂Cl₂ |

| Redox Potential (E₁/₂) | +1.25 V vs. SCE | +0.45 V vs. SCE | Not reported |

| Thermal Stability | >200°C | Dehydrates at 100°C | Stable to 150°C |

Notes:

- Hydride-carbonyl complexes exhibit lower solubility in polar solvents due to bulky phosphine ligands .

Catalytic Performance

- Thioacetalization : RuCl₃·nH₂O catalyzes the conversion of aldehydes to dithioacetals in <30 minutes with >90% yield . In contrast, cis-[Ru(bpy)₂Cl₂] is ineffective in this reaction due to its stable bipyridine coordination.

- Hydrogenation: [RuHCl(CO)(py-4-P)(PPh₃)₂] achieves turnover frequencies (TOF) of 500 h⁻¹ in ketone hydrogenation, outperforming non-hydride ruthenium complexes .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing cis-ruthenium chloride complexes, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves reacting RuCl₃·xH₂O with specific ligands under controlled conditions (e.g., inert atmosphere, solvent selection). To ensure reproducibility, document reaction parameters rigorously: temperature (±1°C), stoichiometry (via gravimetric analysis), and purification methods (e.g., recrystallization solvents). Use XRD and NMR to verify structural consistency across batches . Experimental protocols must include error margins for critical variables (e.g., reaction time, ligand purity ≥98%) and reference established procedures from peer-reviewed journals .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolve crystal structure and confirm cis-configuration via bond angles/distances.

- UV-Vis Spectroscopy : Identify d-d transitions and ligand-to-metal charge transfer bands. Compare with computational data (TD-DFT) for validation .

- Cyclic Voltammetry : Assess redox behavior in varying electrolytes (e.g., 0.1 M TBAPF₆ in acetonitrile). Include control experiments with analogous complexes to isolate electronic effects .

Q. How does solvent polarity impact the stability of this compound complexes?

- Methodological Answer : Conduct accelerated stability studies in solvents of varying dielectric constants (e.g., water vs. DMF). Monitor decomposition via HPLC-MS at intervals (24h, 48h, 72h). Use Arrhenius plots to extrapolate shelf-life under storage conditions. Note: Aprotic solvents often stabilize Ru-Cl bonds by minimizing hydrolysis .

Advanced Research Questions

Q. How can contradictory data on this compound’s catalytic activity in oxidation reactions be resolved?

- Methodological Answer :

Systematic Variable Isolation : Test catalytic performance under identical conditions (substrate, temperature, solvent) while varying one parameter (e.g., Ru oxidation state).

In Situ Spectroscopy : Use IR or EPR to detect transient intermediates (e.g., Ru=O species) that may explain divergent pathways.

Meta-Analysis : Compare datasets across studies, highlighting differences in catalyst loading, oxygen sources, or pH. Statistical tools like ANOVA can identify significant outliers .

Q. What strategies optimize ligand design to enhance the aqueous solubility of this compound complexes without compromising reactivity?

- Methodological Answer :

- Hydrophilic Ligand Modifications : Introduce sulfonate or carboxylate groups to improve solubility. Quantify solubility via nephelometry and correlate with logP values.

- Kinetic Studies : Compare reaction rates in aqueous vs. organic media. For example, ligand substitution kinetics (e.g., H₂O replacing Cl⁻) can be monitored using stopped-flow techniques .

Q. How do computational methods (DFT, MD) complement experimental data in predicting this compound’s reaction mechanisms?

- Methodological Answer :

- DFT for Transition States : Calculate activation energies for proposed pathways (e.g., oxidative addition vs. ligand substitution). Validate with isotopic labeling experiments (e.g., ¹⁸O tracking).

- Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability. Use QM/MM hybrid models to balance accuracy and computational cost. Cross-reference with EXAFS data for structural validation .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s biological assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates. Ensure biological triplicates are statistically independent .

Q. How should researchers design control experiments to distinguish this compound’s inherent reactivity from ligand-mediated effects?

- Methodological Answer :

- Ligand-Free Controls : Perform reactions with RuCl₃ alone under identical conditions.

- Isosteric Ligand Substitution : Replace coordinating ligands with non-reactive analogs (e.g., pyridine vs. bipyridine) and compare kinetics via stopped-flow spectroscopy .

Q. Ethical & Reproducibility Considerations

Q. What documentation standards are critical for ensuring reproducibility in this compound research?

- Methodological Answer :

- Full Disclosure : Report exact reagent grades (e.g., RuCl₃·3H₂O, 99.9% trace metals basis), purification steps (e.g., sublimation temperature), and instrument calibration details (e.g., NMR referencing).

- Raw Data Archiving : Deposit spectra, chromatograms, and crystallographic files in repositories like Zenodo or ICSP. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Properties

CAS No. |

59091-96-2 |

|---|---|

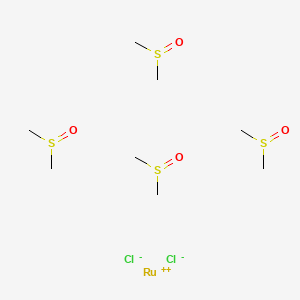

Molecular Formula |

C8H24Cl2O4RuS4 |

Molecular Weight |

484.5 g/mol |

IUPAC Name |

dichlororuthenium;methylsulfinylmethane |

InChI |

InChI=1S/4C2H6OS.2ClH.Ru/c4*1-4(2)3;;;/h4*1-2H3;2*1H;/q;;;;;;+2/p-2 |

InChI Key |

UMJDEUKQHKMAOI-UHFFFAOYSA-L |

SMILES |

CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.[Cl-].[Cl-].[Ru+2] |

Canonical SMILES |

CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.Cl[Ru]Cl |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.